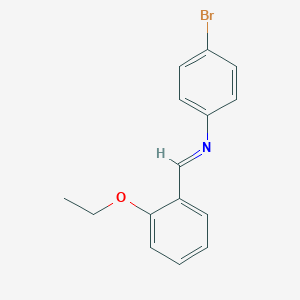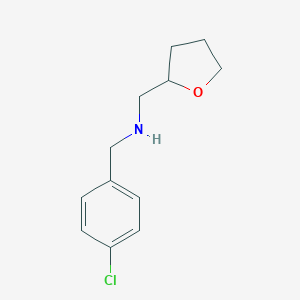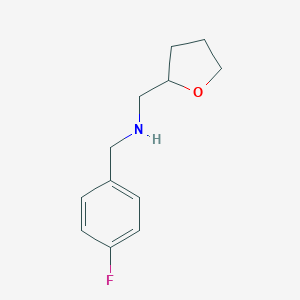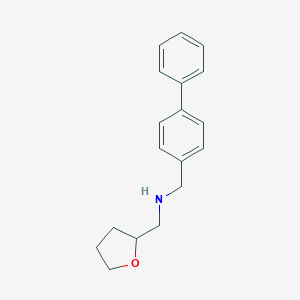
N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine, also known as 4-Br-EPHIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine is not fully understood. However, studies have suggested that it may act through the inhibition of specific enzymes involved in cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and exhibit antibacterial and antifungal activity. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs with fewer side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its low toxicity in normal cells makes it a safer alternative to other compounds with similar activity. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine. One area of interest is the development of new drugs based on its structure and activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields, such as material science. Finally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its suitability as a drug candidate for clinical trials.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method has been well-established, and it has shown promising results in scientific research applications, including its potential as a drug candidate for the treatment of cancer and other diseases. While its mechanism of action is not fully understood, further research is needed to fully explore its potential and develop new drugs based on its structure and activity.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine involves the reaction of 4-bromoaniline with 2-ethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is purified through recrystallization to obtain the desired compound. This method has been described in several research articles and has been found to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine has shown promising results in various scientific research applications. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent anticancer activity against several cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
5319-56-2 |
|---|---|
Fórmula molecular |
C15H14BrNO |
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14BrNO/c1-2-18-15-6-4-3-5-12(15)11-17-14-9-7-13(16)8-10-14/h3-11H,2H2,1H3 |
Clave InChI |
BMHRUKPOKHGVKQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)Br |
SMILES canónico |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)








![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)
